N-(3,4-Dichlorophenyl)-N'-(1-phenylethyl)urea is a chiral molecule belonging to the class of phenylurea derivatives. [, ] It has primarily been studied in the context of chiral separation science. [] This compound acts as a chiral selector, a crucial component of chiral stationary phases (CSPs), which are used to separate enantiomers (mirror-image molecules) in analytical techniques like gas chromatography (GC) and supercritical fluid chromatography (SFC). [, ]
1-(3,4-Dichlorophenyl)-3-(1-phenylethyl)urea is a compound belonging to the class of substituted ureas, which are characterized by the presence of the urea functional group. This compound is notable for its potential biological activity and applications in medicinal chemistry. The synthesis and characterization of this compound have been the focus of various studies, highlighting its relevance in pharmaceutical research.
The compound can be synthesized through various methodologies, including reactions involving amines and isocyanates. The availability of starting materials such as 3,4-dichlorophenyl isocyanate allows for the straightforward preparation of this compound in laboratory settings.
1-(3,4-Dichlorophenyl)-3-(1-phenylethyl)urea is classified as an organic urea derivative. Its structure features a dichlorophenyl group and a phenylethyl substituent, which contribute to its chemical properties and biological activities.
The synthesis of 1-(3,4-Dichlorophenyl)-3-(1-phenylethyl)urea can be achieved through several methods. One effective approach involves the nucleophilic addition of amines to isocyanates. For instance, a common method includes:
The molecular structure of 1-(3,4-Dichlorophenyl)-3-(1-phenylethyl)urea can be described as follows:
Spectroscopic data confirm the structure:
1-(3,4-Dichlorophenyl)-3-(1-phenylethyl)urea can undergo various chemical reactions typical for urea derivatives:
These reactions are essential for modifying the compound's properties or enhancing its biological activity.
The mechanism of action for compounds like 1-(3,4-Dichlorophenyl)-3-(1-phenylethyl)urea often involves interaction with biological targets:
Analytical techniques such as NMR and IR provide essential insights into the compound's characteristics:
1-(3,4-Dichlorophenyl)-3-(1-phenylethyl)urea has several scientific applications:
Research continues to explore its efficacy in treating infections caused by resistant bacterial strains, making it a candidate for further development in drug formulation.
1-(3,4-Dichlorophenyl)-3-(1-phenylethyl)urea is a synthetic organic compound with the systematic name N'-(3,4-dichlorophenyl)-N-(1-phenylethyl)urea. Its molecular formula is C₁₅H₁₄Cl₂N₂O, corresponding to a molecular weight of 309.2 g/mol . The compound features a urea functional group (-NH-C(O)-NH-) that bridges two distinct moieties: a 3,4-dichlorophenyl group and a 1-phenylethyl group [6]. Key structural characteristics include:
Table 1: Key Identifiers of 1-(3,4-Dichlorophenyl)-3-(1-phenylethyl)urea
Property | Value/Descriptor |
---|---|
IUPAC Name | 1-(3,4-dichlorophenyl)-3-(1-phenylethyl)urea |
Molecular Formula | C₁₅H₁₄Cl₂N₂O |
Molecular Weight | 309.2 g/mol |
Canonical SMILES | CC(C1=CC=CC=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 1 |
XLogP3 | 4.8 |
Substituted ureas emerged as pivotal bioactive scaffolds in the mid-20th century, with key evolutionary milestones:
Agricultural Origins (1950s–1970s): Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea) was commercialized in 1954 as a photosynthesis-inhibiting herbicide. Its efficacy stemmed from the 3,4-dichlorophenyl moiety’s electron-withdrawing properties, which disrupted plant electron transport [3]. Other analogs like linuron and monuron followed, establishing urea as a privileged scaffold in agrochemistry [8].
Medicinal Chemistry Expansion (1980s–present): The discovery that diaryl ureas could inhibit kinase domains transformed therapeutic applications. Sorafenib (Nexavar®), a multikinase inhibitor containing a p-chlorophenyl–urea motif, gained FDA approval in 2005 for liver and kidney cancers [9]. This demonstrated how urea groups could confer high-affinity binding to ATP pockets via hydrogen-bond networks.
Modern Hybridization: Contemporary research combines urea with heterocycles to enhance bioactivity. Examples include quinazoline–thiadiazole–urea hybrids investigated as VEGFR-2 inhibitors (2024), showing improved tumor suppression [9]. 1-(3,4-Dichlorophenyl)-3-(1-phenylethyl)urea represents an intermediate structure in this evolution, retaining the dichlorophenyl group while incorporating a chiral phenylethyl group for targeted interactions .
Table 2: Evolution of Bioactive Substituted Ureas
Era | Representative Compound | Core Structure | Primary Application |
---|---|---|---|
1950s | Diuron | 3-(3,4-Dichlorophenyl)-1,1-dimethylurea | Herbicide |
1960s | Linuron | 3-(3,4-Dichlorophenyl)-1-methoxy-1-methylurea | Herbicide |
2000s | Sorafenib | 4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide | Anticancer (kinase inhibitor) |
2020s | Quinazoline–thiadiazole–urea hybrids | Quinazoline linked to aryl urea via thiadiazole | Anticancer (VEGFR-2 inhibition) |
Chlorinated aryl groups are indispensable in drug design, with over 250 FDA-approved drugs containing chlorine atoms as of 2023 [7]. The 3,4-dichlorophenyl moiety in 1-(3,4-dichlorophenyl)-3-(1-phenylethyl)urea contributes to bioactivity through three key mechanisms:
Electrophilic Potential: Chlorine’s electron-withdrawing nature polarizes the phenyl ring, creating electron-deficient regions that attract nucleophilic residues in target proteins (e.g., lysine -NH₂ groups). This enhances binding affinity and prolongs target residence time [5] [7].
Lipophilicity Enhancement: Chlorine atoms increase logP values, improving membrane permeability. In ketamine analogs, adding chlorine raises logP from 2.13 (deschloro) to 2.99 (chloro), correlating with enhanced blood-brain barrier penetration [5].
Metabolic Stabilization: Chlorine blocks cytochrome P450 oxidation at ortho/para positions, reducing susceptibility to hepatic degradation. Fluorine provides similar benefits but chlorine offers superior π-stacking due to its larger atomic radius [5] [7].
The 3,4-dichloro configuration specifically optimizes steric and electronic effects:
Table 3: Impact of Halogen Substitution on Benzene Properties
Halogen | Atomic Radius (Å) | Electronegativity | logP Increase* | Aqueous Solubility (mg/L)* |
---|---|---|---|---|
None | – | – | 0.00 | 1789 |
Fluorine | 0.42 | 3.98 | +0.14 | 1550 |
Chlorine | 0.79 | 3.16 | +0.68 | 472 |
Bromine | 0.94 | 2.96 | +0.86 | 410 |
*Compared to unsubstituted benzene* [5]
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1